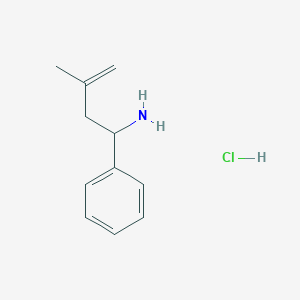

3-Methyl-1-phenylbut-3-en-1-amine;hydrochloride

Description

3-Methyl-1-phenylbut-3-en-1-amine hydrochloride is an organic compound featuring a phenyl group attached to a branched aliphatic chain with a conjugated double bond at the C3 position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and analytical applications. Its molecular formula is C₁₁H₁₅N·HCl, with a molecular weight of approximately 197.71 g/mol.

Properties

IUPAC Name |

3-methyl-1-phenylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,11H,1,8,12H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHSMBMOLYGGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268032-41-1 | |

| Record name | 3-methyl-1-phenylbut-3-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylbut-3-en-1-amine;hydrochloride typically involves the reaction of 3-methyl-1-phenylbut-3-en-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates and purification stages to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process is optimized to maximize yield and minimize impurities, often involving advanced techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylbut-3-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines.

Scientific Research Applications

3-Methyl-1-phenylbut-3-en-1-amine;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylbut-3-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 3-Methyl-1-phenylbut-3-en-1-amine hydrochloride and its closest structural analogs:

Key Observations:

Double Bond vs. Saturation: The target compound’s conjugated double bond introduces rigidity compared to the saturated butan-1-amine analog, which may alter receptor binding kinetics and metabolic stability .

Heterocyclic Variants: The triazolopyridine derivative (C₁₁H₁₆N₄·HCl) replaces the phenyl group with a nitrogen-rich heterocycle, altering electronic properties and hydrogen-bonding capacity .

Pharmacokinetic and Analytical Considerations

- Memantine Hydrochloride (C₁₂H₂₁N·HCl): A cyclic adamantane derivative with high blood-brain barrier permeability, highlighting how structural rigidity impacts CNS activity .

- Donepezil Hydrochloride (C₂₄H₂₉NO₃·HCl): Features a benzylpiperidine moiety; its larger size and polar groups contrast with the simpler aliphatic chain of the target compound .

- Bamifylline Hydrochloride: Contains a xanthine core, demonstrating how heterocyclic systems influence solubility and adenosine receptor affinity .

Analytical Methods:

- RP-HPLC and spectrophotometry are commonly used for quantifying hydrochloride salts, as seen in studies on triprolidine and memantine . These methods could be adapted for the target compound.

Biological Activity

3-Methyl-1-phenylbut-3-en-1-amine;hydrochloride, often referred to as a derivative of phenylbutenamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features contribute to its interactions with various biological targets, leading to diverse pharmacological effects. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula for this compound is C₁₁H₁₅ClN. The compound features a phenyl group attached to a butenyl chain, which is further substituted with an amine group. This structural configuration enhances its solubility and reactivity, making it a valuable scaffold in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. The exact mechanism often depends on the target tissue and specific biological context.

Biological Activities

Research has identified several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it inhibited cell proliferation in breast cancer cells through apoptosis induction .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, suggesting a role in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in breast cancer cells | |

| Neuroprotective | Reduction of oxidative stress | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Antitumor Effects

In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased rates of early and late apoptosis among treated cells compared to controls.

Case Study 2: Neuroprotective Mechanism

A study involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death compared to untreated controls. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Basic: What are the standard synthetic routes and purification methods for 3-methyl-1-phenylbut-3-en-1-amine hydrochloride?

The synthesis typically involves reacting 3-methyl-1-phenylbut-3-en-1-amine with hydrochloric acid under controlled conditions (e.g., anhydrous environment, 0–5°C) to form the hydrochloride salt . Key steps include:

- Reaction Optimization : Use stoichiometric HCl to avoid excess acid, which may degrade the product.

- Purification : Recrystallization from ethanol or methanol is preferred for high-purity yields (>98%). Chromatographic methods (e.g., silica gel with dichloromethane/methanol) resolve impurities .

- Scale-Up : Industrial methods employ continuous flow reactors for reproducibility, though limited data exists on large-scale production .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Core methods include:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.4 ppm) and amine protons (δ 1.5–2.5 ppm) as key markers .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 199.72 (M+H) .

- X-ray Crystallography : Resolves stereochemistry for chiral variants (e.g., (R)- and (S)-enantiomers) .

Basic: What safety protocols are critical when handling this compound?

Per GHS guidelines:

- Hazards : Skin/eye irritation (Category 2), acute toxicity (oral, Category 4) .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to prevent inhalation .

- Disposal : Neutralize with sodium bicarbonate before incineration as hazardous waste .

Advanced: How can stereoisomers of this compound be separated and characterized?

Chiral resolution methods include:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (95:5) to separate enantiomers. Retention times vary by 1–2 minutes .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures .

- Circular Dichroism (CD) : Confirms enantiomeric excess post-separation .

Advanced: What alternative synthetic routes could improve yield or sustainability?

- Reductive Amination : Adapt methods from structurally similar compounds (e.g., 1-(3-chlorophenyl)-3-methylbutan-1-amine) using 3-methylbutyraldehyde and aniline with NaBHCN .

- Green Chemistry : Replace HCl gas with aqueous HCl and bio-based solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Advanced: How can researchers assess the compound’s biological activity given limited data?

- In Vitro Assays : Screen for receptor binding (e.g., serotonin/dopamine transporters) using radioligand displacement assays .

- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier penetration .

- Toxicity Studies : MTT assays on HepG2 cells evaluate hepatotoxicity .

Advanced: What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the phenyl ring using FeCl catalysis .

- Oxidation : Convert the allylic double bond to an epoxide with mCPBA for enhanced polarity .

- N-Functionalization : React the amine with acyl chlorides or sulfonyl chlorides to explore substituent effects .

Advanced: How does the compound’s stability vary under different storage conditions?

- pH Sensitivity : Stable in acidic buffers (pH 2–4); degrades above pH 7 via hydrolysis of the amine-HCl bond .

- Thermal Stability : Store at –20°C in desiccated form; room-temperature storage leads to 5% decomposition over 6 months .

Advanced: Can computational methods predict this compound’s pharmacological targets?

- Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT) structures (PDB: 6A93) to identify binding poses .

- QSAR Models : Train on phenethylamine analogs to predict logP, pKa, and bioavailability .

Advanced: How should researchers resolve contradictions in published data (e.g., conflicting bioactivity results)?

- Cross-Validation : Replicate assays in multiple models (e.g., HEK-293 and CHO cells for receptor studies) .

- Batch Analysis : Compare impurities (via HPLC) across studies; trace solvents (e.g., DMSO) may artifactually modulate activity .

- Meta-Analysis : Use PubChem and ECHA data to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.